4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrido-pyrimidine family. This compound is characterized by its unique bicyclic structure, which incorporates both pyridine and pyrimidine rings. It is primarily recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.
The compound has a CAS Registry Number of 393802-66-9 and is classified under the category of nitrogen-containing heterocycles. It is utilized mainly in research settings and is not intended for direct use as a drug or food additive . The compound's structural formula can be represented as C₁₁H₁₂N₂O₃, indicating the presence of two nitrogen atoms, three oxygen atoms, and a total of eleven carbon and twelve hydrogen atoms .
The synthesis of 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid can be achieved through various chemical reactions. One common method involves the condensation of 2-amino-pyridine derivatives with cyclic oxo compounds. The reaction typically requires the presence of acidic catalysts such as phosphoric acid to facilitate the formation of the desired product .
The synthesis process may also utilize different starting materials and conditions. For example, using an inner salt of a substituted pyridine can yield varying results depending on the reaction environment, such as temperature and duration. A notable synthesis route reported yields around 78% efficiency when optimized under specific conditions .
The molecular structure of 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid features a bicyclic framework that consists of a pyridine ring fused to a pyrimidine ring. The key functional groups include a carboxylic acid group at position 4 and a keto group at position 2.
The molecular weight of this compound is approximately 220.22 g/mol. Its structural representation indicates the positions of the methyl groups (at positions 4 and 8), which play a significant role in its chemical properties and reactivity .
This compound can undergo various chemical reactions typical for carboxylic acids and heterocycles. Notably, it may participate in nucleophilic substitutions or condensation reactions with other electrophiles. The presence of the carboxylic acid group allows for esterification or amide formation under appropriate conditions.
The reactivity profile is influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups, which can stabilize intermediates formed during reactions. This property makes it suitable for further derivatization into more complex molecules used in medicinal chemistry .
Preliminary studies suggest that compounds within this class may exhibit activity against certain enzymes or receptors involved in disease processes. Further research is necessary to elucidate specific pathways and mechanisms involved in its action.
The compound typically appears as a crystalline solid with specific melting points that vary based on purity and crystallization conditions. It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
The chemical stability of 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid under various pH conditions suggests it can withstand mild acidic or basic environments without significant degradation. Its reactivity profile indicates potential for further functionalization in synthetic applications .
This compound has significant potential in pharmaceutical research as an intermediate in synthesizing new drug candidates targeting various diseases. Its structural characteristics make it a valuable scaffold for developing compounds with enhanced biological activity or selectivity against specific targets.
The systematic IUPAC name 4,8-dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid precisely defines the compound’s fused heterocyclic system and substituent positions. The core structure consists of a bicyclic pyrido[1,2-a]pyrimidine scaffold, where pyridine and pyrimidine rings share a bond. The prefix 3,4-dihydro indicates partial saturation at the 3rd and 4th positions, reducing aromaticity. Substituents include methyl groups at C4 and C8, a carboxylic acid at C4, and a ketone (=O) at C2. Alternative names validated across sources include 3,4-dihydro-4,8-dimethyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid and 4,8-dimethyl-2-oxo-3,4,5-trihydropyridino[1,2-a]pyrimidine-4-carboxylic acid [4] [6]. The CAS registry number 393802-66-9 is universally recognized for this compound [5] [6].
The molecular formula C₁₁H₁₂N₂O₃ (molecular weight: 220.22 g/mol) is consistent across chemical databases and commercial sources [3] [5] [6]. Key structural features include:
Table 1: Atomic Composition and Mass Data
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂O₃ |
Average Mass | 220.228 g/mol |
Monoisotopic Mass | 220.084792 g/mol |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 3 (N,O) |
Despite its significance in medicinal chemistry, no experimental crystallographic or spectral data for this specific compound is publicly available. Commercial suppliers explicitly state that analytical data (e.g., NMR, HPLC) is not collected, and buyers must confirm purity [1] [2]. However, insights can be inferred from structural analogs and computational predictions:
Table 2: Predicted Spectroscopic Signatures
Technique | Key Signals |
---|---|
FT-IR | 1710 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, lactam) |
¹H NMR | δ 1.65 (s, 3H, C4-CH₃), δ 2.42 (s, 3H, C8-CH₃) |
¹³C NMR | δ 175 (COOH), δ 165 (C2=O), δ 110–160 (aromatic) |
MS | 220.08 (M⁺), 176 (M⁺–CO₂) |
This compound belongs to a broader class of dihydropyridopyrimidine carboxylates, where minor structural changes significantly alter properties:
The C4-carboxy moiety enables metal coordination (e.g., Cu²⁺ complexes), forming polymeric structures via O–H···N and O–H···O bonds [8].
Positional Isomers:
The 4,6-dimethyl isomer (CAS 956783-58-7) shifts the methyl group from C8 to C6, altering electronic distribution. This disrupts conjugation across the pyridine ring, reducing planarity and potentially affecting bioactivity [10].
Table 3: Commercial Availability and Pricing
Supplier | Purity | Quantity | Price |
---|---|---|---|
Santa Cruz Biotechnology | N/A | 500 mg | $285.00 |
Matrix Scientific | N/A | 1 g | $378.00 |
Crysdot | 97% | 5 g | $874.00 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4